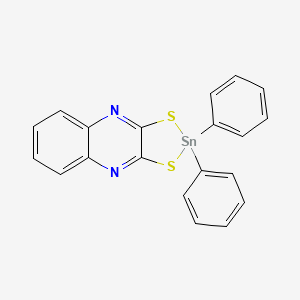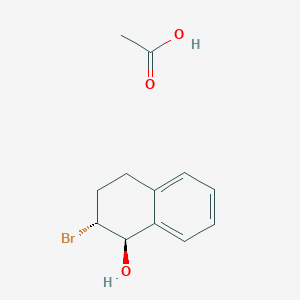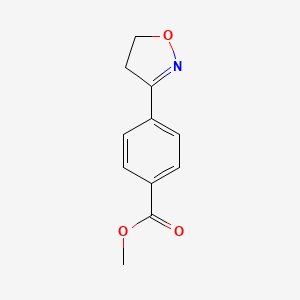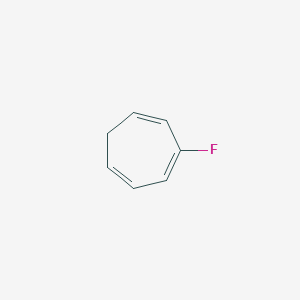![molecular formula C17H17NO B14436510 Ethanone, [(1-methylethyl)imino]diphenyl- CAS No. 75136-53-7](/img/structure/B14436510.png)
Ethanone, [(1-methylethyl)imino]diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, [(1-methylethyl)imino]diphenyl- is an organic compound with a complex structure that includes both ketone and imine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, [(1-methylethyl)imino]diphenyl- typically involves the reaction of diphenyl ketone with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Ethanone, [(1-methylethyl)imino]diphenyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often employ optimized reaction conditions and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, [(1-methylethyl)imino]diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethanone, [(1-methylethyl)imino]diphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethanone, [(1-methylethyl)imino]diphenyl- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A simpler ketone with similar reactivity.
Benzophenone: Another diphenyl ketone with different functional groups.
Imine derivatives: Compounds with similar imine functionality but different substituents.
Uniqueness
Ethanone, [(1-methylethyl)imino]diphenyl- is unique due to its combination of ketone and imine groups, which confer distinct reactivity and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
75136-53-7 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
1,2-diphenyl-2-propan-2-yliminoethanone |
InChI |
InChI=1S/C17H17NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
ROOOSRPWYGUHGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)

![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)





![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)


![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)

